
5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Overview
Description
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . It is also known by the synonym 5-Bromo-3-methoxysalicylaldehyde . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 5-Bromo-2-hydroxy-3-methoxybenzoic acid.
Reduction: 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
The compound is employed in the synthesis of several complex organic molecules:
- Ailanthoidol : It is used in the synthesis of ailanthoidol via Stille coupling reactions .
- Benzimidazole-based Ligands : It acts as a precursor for developing benzimidazole-based ligands, which are important in coordination chemistry .
- Chromogenic Reagents : It has been utilized to create chromogenic reagents for analytical applications .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, including:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values reported between 64 µg/mL and 128 µg/mL.
- Escherichia coli : Demonstrated inhibition with MIC values ranging from 128 µg/mL to 256 µg/mL .
Antioxidant Properties
The compound has been evaluated for its antioxidant activity using the DPPH assay. Results indicate that it exhibits considerable free radical scavenging capabilities, suggesting potential as a natural antioxidant agent .
DNA Interaction
Studies have shown that this compound can cleave plasmid DNA in a concentration-dependent manner. At concentrations above 200 µM, it completely denatures DNA, indicating its potential therapeutic applications targeting nucleic acids .
Medicinal Chemistry
This compound is being investigated as a lead compound in drug development due to its unique structural features and biological activities:
- Analgesic Activity : In some studies, derivatives of this compound have shown analgesic activity comparable to established drugs like Valdecoxib .
Antimicrobial Study
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it was particularly effective against S. aureus with an MIC of 64 µg/mL.
Antioxidant Assessment
Using DPPH assay methods, researchers found that the compound demonstrated significant antioxidant activity comparable to established antioxidants like BHT (Butylated Hydroxytoluene).
DNA Cleavage Experiment
In a controlled laboratory setting, the compound was tested for its ability to cleave plasmid DNA, revealing complete denaturation at concentrations above 200 µM when combined with oxidizing agents like HO.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, leading to various biochemical effects. For example, it may inhibit the growth of certain cancer cells by interfering with specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
5-Bromovanillin: Similar structure with an additional methoxy group at the para position.
5-Bromosalicylaldehyde: Lacks the methoxy group present in 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure with different positions of the bromine and hydroxyl groups.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, hydroxyl, and methoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Biological Activity
5-Bromo-2-hydroxy-3-methoxybenzaldehyde (C8H7BrO3) is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly its antibacterial, antifungal, and potential anticancer properties.
Synthesis and Characterization
This compound can be synthesized through several methods, including bromination and subsequent reactions with other compounds. A notable synthesis route involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with bromine under acidic conditions to introduce the bromine substituent at the 5-position. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:
Antibacterial Activity
Research indicates that derivatives of this compound exhibit substantial antibacterial properties. For instance, in a study involving metal complexes formed with this compound, enhanced antibacterial activity was observed against common pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism appears to involve the regulation of metabolic pathways in bacteria, leading to inhibited growth and viability.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
E. coli | 15 | 50 |
S. aureus | 18 | 40 |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity. Studies have demonstrated its efficacy against various fungal strains, making it a candidate for further development in antifungal therapies. The specific mechanisms include disruption of fungal cell wall synthesis and interference with metabolic processes .
Anticancer Potential
The compound's anticancer properties have also been investigated. Metal complexes derived from this compound have demonstrated cytotoxic effects against several cancer cell lines. For example, these complexes were tested against pancreatic cancer (Patu8988), gastric cancer (SGC7901), and hepatic cancer (SMMC7721) cell lines using MTT assays and flow cytometry techniques . The results suggest that these complexes can inhibit cell proliferation significantly more than the free ligand.
Cancer Cell Line | IC50 (µM) |
---|---|
Patu8988 | 12 |
SGC7901 | 15 |
SMMC7721 | 10 |
Case Studies
Several case studies illustrate the compound's biological activity:
- Bacterial Inhibition Study : A study evaluated the antibacterial effects of metal complexes derived from this compound against E. coli and S. aureus. The complexes showed a significant increase in inhibition zones compared to the free ligand, suggesting that coordination with metal ions enhances biological activity .
- Anticancer Activity Assessment : In vitro studies demonstrated that metal complexes of this compound exhibited cytotoxicity against various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing promising results that warrant further exploration into their mechanisms of action .
- Antifungal Efficacy : The compound was tested against multiple fungal strains, showing effective inhibition at low concentrations. This positions it as a potential candidate for developing new antifungal agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-bromo-2-hydroxy-3-methoxybenzaldehyde, and how are intermediates characterized?
The synthesis typically involves bromination and methoxylation of salicylaldehyde derivatives. For example, 5-bromo-2-hydroxybenzaldehyde can be methoxylated using iodomethane and a base (e.g., K₂CO₃) under reflux conditions . Intermediates are characterized via:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
- X-ray crystallography to resolve ambiguities in regiochemistry, as seen in studies where crystals were grown via slow evaporation and refined using riding models for H-atoms .
- HPLC or GC-MS for purity assessment.
Q. How can researchers optimize purification of this compound from reaction mixtures?
Purification challenges arise due to polar byproducts. Recommended steps:
- Solvent recrystallization : Use ethanol or dichloromethane/hexane mixtures to isolate crystals .
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate aldehyde derivatives from unreacted starting materials .
- TLC monitoring : Use UV-active spots (Rf ~0.4 in 30% EtOAc/hexane) to track aldehyde formation.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- FT-IR : Confirm aldehyde C=O stretch (~1680 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .
- ¹H NMR : Look for aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and methoxy singlet (δ ~3.9 ppm) .
- Mass spectrometry : ESI-MS in negative mode often shows [M-H]⁻ peaks for phenolic aldehydes (e.g., m/z 245 for C₈H₆BrO₃⁻) .
Advanced Research Questions
Q. How does regioselectivity impact the synthesis of brominated methoxybenzaldehydes, and how can it be controlled?
Regioselectivity in bromination is influenced by directing groups:
- Electron-donating groups (e.g., -OCH₃) : Direct bromination to para positions. For example, methoxy groups in 2-hydroxy-3-methoxybenzaldehyde promote bromination at C5 .
- Steric effects : Bulky substituents at C3 (e.g., -t-Bu) can block bromination at adjacent positions, as seen in analogs like 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde .
- Temperature control : Lower temperatures (0–5°C) favor monobromination, while higher temperatures increase di-substitution risks .
Q. What strategies are used to resolve contradictions in crystallographic data for halogenated benzaldehydes?
Discrepancies in bond angles or H-atom positions can arise due to:
- Disorder in crystal packing : Refinement with restraints (e.g., O–H distance fixed at 0.85±0.01 Å) improves model accuracy .
- Twinned crystals : Use SHELXL or PLATON to detect and correct for twinning .
- Validation tools : Check CIF files with IUCr’s CheckCIF to identify geometric outliers.
Q. How can this compound serve as a precursor for bioactive derivatives, and what assays validate their activity?
- Antibacterial agents : React the aldehyde with thiosemicarbazides to form Schiff bases, which are tested against planktonic and biofilm-forming bacteria (e.g., Staphylococcus aureus) via MIC assays .
- Anticancer scaffolds : Couple with boronic acids via Suzuki-Miyaura cross-coupling to create biaryl derivatives, followed by MTT assays on cancer cell lines .
- Enzyme inhibitors : Use molecular docking to predict interactions with target proteins (e.g., GroEL/ES), followed by SPR or ITC for binding affinity quantification .
Q. Methodological Challenges and Solutions
Q. How can researchers address low yields in Vilsmeier–Haack formylation of brominated phenols?
Common issues and fixes:
- Incomplete activation : Ensure stoichiometric POCl₃ in DMF (1:1 molar ratio) to generate the Vilsmeier reagent.
- Side reactions : Add a scavenger (e.g., NaHCO₃) to quench excess HCl, preventing demethylation of methoxy groups .
- Workup : Extract the aldehyde with ethyl acetate (3×) and dry over MgSO₄ to improve recovery.
Q. What are the best practices for handling air- or moisture-sensitive derivatives of this compound?
- Storage : Keep under nitrogen in sealed vials with molecular sieves (3Å) to prevent oxidation of the aldehyde group .
- Reactions : Use Schlenk lines for anhydrous conditions when synthesizing Grignard or organometallic adducts.
- Safety : Wear nitrile gloves and eye protection; the compound may cause irritation upon contact (though specific toxicity data are limited) .
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKBTPDEVLIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294271 | |
Record name | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5034-74-2 | |
Record name | 5034-74-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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